molecular formula C5H8N4 B3164345 4-Methylpyrimidine-2,5-diamine CAS No. 89181-77-1

4-Methylpyrimidine-2,5-diamine

Cat. No.: B3164345
CAS No.: 89181-77-1
M. Wt: 124.14 g/mol
InChI Key: MFPGPNNQAKAUNE-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2,5-diamine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

4-Methylpyrimidine-2,5-diamine, a pyrimidine derivative, primarily targets the Dihydrofolate reductase (dfrB) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme involved in the transfer of single-carbon units required in the biosynthesis of nucleotides and amino acids .

Mode of Action

The compound interacts with its target, Dihydrofolate reductase, by binding to its active site . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of tetrahydrofolate. The disruption of this pathway can lead to the inhibition of DNA, RNA, and protein synthesis, which can have significant effects on cellular function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting Dihydrofolate reductase, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in this pathway . This disruption can lead to downstream effects such as the inhibition of DNA, RNA, and protein synthesis .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of Dihydrofolate reductase by this compound leads to the disruption of tetrahydrofolate synthesis . This disruption can inhibit the synthesis of DNA, RNA, and proteins, potentially leading to cell death . Therefore, the compound could have potential applications in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells

Biochemical Analysis

Biochemical Properties

4-Methylpyrimidine-2,5-diamine participates in several biochemical reactions. It interacts with enzymes such as aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia . This interaction is crucial for the metabolism of thiamine, a vital nutrient. Additionally, this compound can act as a substrate for various other enzymes, influencing metabolic pathways and cellular functions.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis and repair . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as dihydrofolate reductase, inhibiting their activity and affecting the folate metabolism pathway . This inhibition can lead to reduced DNA synthesis and repair, ultimately influencing cell growth and survival. Additionally, this compound can interact with other proteins and nucleic acids, further modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruption of metabolic pathways and induction of apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aminopyrimidine aminohydrolase, which plays a role in thiamine metabolism . This interaction can influence the levels of metabolites and metabolic flux within cells. Additionally, this compound can affect other metabolic pathways, including those involved in nucleotide synthesis and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, ultimately affecting cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2,5-diamine typically involves the reaction of 4-methyl-2,5-dichloropyrimidine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C to facilitate the substitution of chlorine atoms by amino groups .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve maximum efficiency. The final product is purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylpyrimidine-2,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dimethylpyrimidin-4-amine
  • 4-Amino-5-hydroxymethyl-2-methylpyrimidine
  • 2-Thio-containing pyrimidines

Comparison: 4-Methylpyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

4-methylpyrimidine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-4(6)2-8-5(7)9-3/h2H,6H2,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPGPNNQAKAUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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